molecular formula C6H8ClNO2S B1375276 [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1466482-26-7

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride

Cat. No.: B1375276
CAS No.: 1466482-26-7
M. Wt: 193.65 g/mol
InChI Key: QPSNHBXTQMXSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride: is an organic compound with the molecular formula C7H8ClNO2S. It is a colorless, crystalline solid that is used as a chemical intermediate in the synthesis of various other compounds. This compound is notable for its unique structure, which includes a cyclopropyl ring and a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanomethyl chloride to yield the final product. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfides: Produced through reduction reactions.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamides, which are important intermediates in pharmaceutical chemistry.

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable sulfonamide linkages makes it valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it a versatile reagent for various industrial applications.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler analog that lacks the cyclopropyl and cyanomethyl groups.

    Cyclopropylmethanesulfonyl Chloride: Similar structure but without the cyanomethyl group.

    Cyanomethylmethanesulfonyl Chloride: Lacks the cyclopropyl ring.

Uniqueness: The presence of both the cyclopropyl ring and the cyanomethyl group in [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride provides unique reactivity and stability compared to its simpler analogs. This makes it a valuable reagent in organic synthesis, offering more versatility in the types of reactions it can undergo and the products it can form.

Properties

IUPAC Name

[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSNHBXTQMXSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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